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molecular formula C7H4Cl2N2 B8725523 3,4-Dichlorophenylcyanamide CAS No. 18995-48-7

3,4-Dichlorophenylcyanamide

Cat. No. B8725523
M. Wt: 187.02 g/mol
InChI Key: VGQKZVPHFLOGTN-UHFFFAOYSA-N
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Patent
US04791229

Procedure details

16.2 g (0.1 mole) of 3,4-dichloroaniline were dissolved in 278 g of 64% strength acetic acid; 6.1 ml (0.12 mole) of cyanogen chloride were added at 10° C. and 22 g (0.11 mole) of 20% strength NaOH solution were then added dropwise slowly, with stirring. The mixture was stirred for a further 2 hours at room temperature and filtered with suction, and the filter residue was washed with water and dried. This gave 15 g (≅80% of theory) of 3,4-dichlorophenyl cyanamide which gave a clear solution in 2N NaOH and was homogeneous according to examination by thin layer chromatography.
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])[NH2:5].[N:10]#[C:11]Cl.[OH-].[Na+]>C(O)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([NH:5][C:11]#[N:10])[CH:6]=[CH:7][C:8]=1[Cl:9] |f:2.3|

Inputs

Step One
Name
Quantity
16.2 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
6.1 mL
Type
reactant
Smiles
N#CCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for a further 2 hours at room temperature
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered with suction
WASH
Type
WASH
Details
the filter residue was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)NC#N
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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